5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Description
The compound 5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one is a podophyllotoxin-derived molecule characterized by a polycyclic framework fused with a 3,4,5-trimethoxyphenyl group and a hydroxyl substituent at the C5 position. This structure is closely related to deoxypodophyllotoxin (DPT), a natural flavonoid with demonstrated anti-cancer activity .
Properties
IUPAC Name |
5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGVMLPVUAXIQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347791 | |
| Record name | 5,8,8a,9-Tetrahydro-9-hydroxy-5-(3,4,5-trimethoxyphenyl)furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4354-76-1 | |
| Record name | Furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one, 5,8,8a,9-tetrahydro-9-hydroxy-5-(3,4,5-trimethoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004354761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,8,8a,9-Tetrahydro-9-hydroxy-5-(3,4,5-trimethoxyphenyl)furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-2benzofuro[5,6-f][1,3]benzodioxol-8-one typically involves multi-step organic reactions. One common approach includes the following steps:
- Formation of the Trimethoxyphenyl Intermediate : This step involves the preparation of the 3,4,5-trimethoxyphenyl moiety through methylation of the corresponding phenol derivative.
- Cyclization : The intermediate undergoes cyclization reactions to form the benzofurobenzodioxol core. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the desired ring structure.
- Hydroxylation : Introduction of the hydroxyl group at the appropriate position is achieved through selective hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
- Oxidation : The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.
- Reduction : Reduction reactions can target the carbonyl groups or other reducible sites within the molecule, resulting in various reduced forms.
- Substitution : Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of different functional groups.
- Oxidizing Agents : Hydrogen peroxide, potassium permanganate, and chromium trioxide.
- Reducing Agents : Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
- Substitution Reagents : Halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology: Biologically, the compound exhibits significant activity due to its trimethoxyphenyl group. It has been studied for its potential as an anti-cancer agent, particularly in inhibiting tubulin polymerization and other critical cellular processes .
Medicine: In medicine, the compound’s pharmacological properties are of great interest. It has shown promise in treating various diseases, including cancer, due to its ability to interact with specific molecular targets .
Industry: Industrially, the compound is used in the development of new drugs and therapeutic agents. Its unique chemical properties make it a valuable component in pharmaceutical research and development.
Mechanism of Action
The mechanism of action of 5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-2benzofuro[5,6-f][1,3]benzodioxol-8-one involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, disrupting cell division and leading to cell death. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and contributing to its therapeutic effects .
Comparison with Similar Compounds
Deoxypodophyllotoxin (DPT)
Chemical Name : (5S,5aS,8aS)-5-(3,4,5-Trimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one
- Key Differences :
- The target compound replaces DPT’s C8 ketone with a hydroxyl group.
- This substitution may enhance hydrophilicity but reduce membrane permeability compared to DPT.
- Biological Activity: DPT inhibits cancer cell proliferation in cholangiocarcinoma, breast cancer, and glioblastoma via EGFR/MET pathway blockade . The hydroxyl analog’s activity in resistant cancers (e.g., gefitinib-resistant NSCLC) remains unexplored in the provided evidence.
Amino-Substituted Podophyllotoxin Derivatives
Examples :
- 9-[(2-Methoxybenzyl)amino]-5-(3,4,5-trimethoxyphenyl)-...-one (C30H31NO8)
- 9-[(2-Chlorobenzyl)amino]-5-(3,4,5-trimethoxyphenyl)-...-one
- Structural Modifications: Introduction of amino groups (e.g., methoxybenzylamino, chlorobenzylamino) at C9 improves water solubility and enables hydrogen bonding with biological targets. Crystallographic data reveal that amino substituents induce distinct dihedral angles (e.g., 53.73° between aromatic rings) and intramolecular N–H⋯O bonds, enhancing stability .
- Activity: These derivatives retain anti-cancer properties, with substituents influencing potency and selectivity. For instance, chlorobenzylamino analogs may exhibit stronger DNA topoisomerase II inhibition due to electron-withdrawing effects .
Combretastatin A-4 Analogs
Key Compound : Combretastatin A-4 (CA-4) and its prodrugs
- Structural Similarity :
- Shared 3,4,5-trimethoxyphenyl motif, critical for tubulin polymerization inhibition.
- Differences :
- CA-4 lacks the fused benzofuro-benzodioxole system, simplifying its structure but reducing metabolic stability.
- Solubility Challenges :
Comparative Data Table
Biological Activity
5-Hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H- benzofuro[5,6-f][1,3]benzodioxol-8-one is a complex organic compound recognized for its diverse biological activities. This compound features a trimethoxyphenyl group and a benzofurobenzodioxol core, which contribute to its pharmacological potential. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
- IUPAC Name : 5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-benzofuro[5,6-f][1,3]benzodioxol-8-one
- Molecular Formula : C22H22O8
- Molecular Weight : 414.4 g/mol
- CAS Number : 4354-76-1
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Tubulin Inhibition : The trimethoxyphenyl group has been shown to inhibit tubulin polymerization. This disruption leads to interference with cell division processes and can induce apoptosis in cancer cells.
- Histone Deacetylase (HDAC) Inhibition : Recent studies suggest that this compound exhibits moderate HDAC inhibitory activity. This inhibition is significant for regulating gene expression related to cancer progression and cellular differentiation .
Antiproliferative Activity
Research indicates that derivatives of this compound exhibit varying degrees of antiproliferative activity against different cancer cell lines. The IC50 values (the concentration required to inhibit cell proliferation by 50%) have been reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6a | HeLa | 4.6 ± 0.1 |
| 11a | MDA-MB-231 | 180 ± 50 |
| 6b | HT-29 | >10 |
The presence of specific methoxy groups on the phenyl moiety significantly enhances the antiproliferative effect .
Toxicological Profile
The toxicological assessment of this compound reveals several important findings:
| Toxicity Type | Result (%) |
|---|---|
| Eye irritation | 95.41 |
| Skin irritation | 81.27 |
| Hepatotoxicity | 53.75 |
| Carcinogenicity | Non-required |
These results indicate that while the compound has therapeutic potential, caution is warranted due to its toxicity profile .
Case Studies
- In Vitro Studies : A study evaluated the antiproliferative effects of various derivatives on HeLa cells and found that compounds with methoxy substitutions at specific positions exhibited potent activity compared to unsubstituted counterparts.
- In Vivo Studies : Research involving animal models demonstrated that treatment with this compound led to a significant reduction in tumor size when administered in conjunction with standard chemotherapy agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
